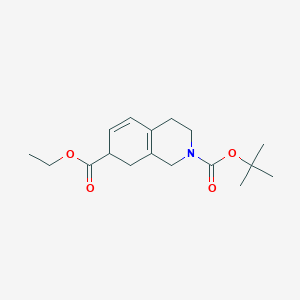

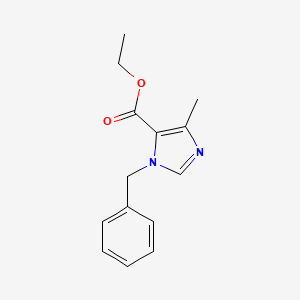

![molecular formula C11H8N2OS B13872058 9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)

9-amino-4H-thieno[2,3-c]isoquinolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-amino-4H-thieno[2,3-c]isoquinolin-5-one is a heterocyclic compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) . This compound has been studied for its broad inhibition profile, which indicates its potential use as a scaffold for the development of specific inhibitors for certain PARP enzymes .

Méthodes De Préparation

The synthesis of 9-amino-4H-thieno[2,3-c]isoquinolin-5-one involves multiple steps. One efficient synthetic strategy includes the use of Suzuki-Miyaura cross-coupling followed by a multistep reaction sequence . This method has been reported to give overall yields of 14-33% . Another approach involves continuous flow synthesis, which has improved the overall yield to 50% . The synthesis of alkoxy-substituted derivatives, such as 9-methoxythieno[2,3-c]isoquinolin-5-one, has been achieved using two different Suzuki-Miyaura cross-coupling strategies followed by Curtius rearrangement, resulting in 30-50% overall yields .

Analyse Des Réactions Chimiques

9-amino-4H-thieno[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Suzuki-Miyaura cross-coupling reagents and conditions . The major products formed from these reactions are substituted thieno[2,3-c]isoquinolin-5-ones .

Applications De Recherche Scientifique

This compound has been extensively studied for its potential in various scientific research applications. In chemistry, it serves as a scaffold for the development of specific inhibitors for certain PARP enzymes . In biology and medicine, it has been investigated for its neuroprotective effects in models of cerebral ischemia and its ability to inhibit eosinophilic infiltration in models of allergic airway inflammation . Additionally, it has shown potential in promoting the regression of atherosclerotic plaques in high-fat diet-fed apolipoprotein E-deficient mice . In the industry, it has been utilized as an acceptor unit in the development of donor-acceptor-type semiconducting materials for organic solar cells .

Mécanisme D'action

The mechanism of action of 9-amino-4H-thieno[2,3-c]isoquinolin-5-one involves the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a critical DNA repair enzyme involved in DNA single-strand break repair via the base excision repair pathway . The compound binds to the enzyme and inhibits its activity, thereby preventing the repair of DNA damage . This inhibition has been proposed as a causative factor in various pathological conditions, including ischemia and reperfusion injury, asthma-related inflammation, and atherogenesis .

Comparaison Avec Des Composés Similaires

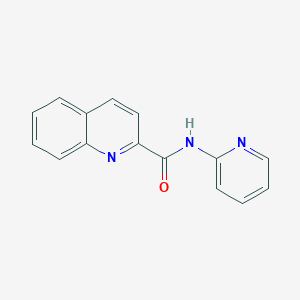

9-amino-4H-thieno[2,3-c]isoquinolin-5-one can be compared with other similar compounds, such as thieno[3,2-c]isoquinolin-5(4H)-one and dithieno[3,2-b:2’,3’-d]pyridin-5(4H)-one . These compounds share a similar heterocyclic structure but differ in their substitution patterns and electronic properties . Thieno[3,2-c]isoquinolin-5(4H)-one has been utilized as an acceptor unit in organic solar cells, showing excellent power conversion efficiencies . Dithieno[3,2-b:2’,3’-d]pyridin-5(4H)-one has been developed as a donor-acceptor copolymer for efficient solar cells . The uniqueness of this compound lies in its broad inhibition profile and potential as a scaffold for the development of specific inhibitors for certain PARP enzymes .

Propriétés

IUPAC Name |

9-amino-4H-thieno[2,3-c]isoquinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-8-3-1-2-6-9(8)7-4-5-15-11(7)13-10(6)14/h1-5H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMBCNWDJLUJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(NC2=O)SC=C3)C(=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)

![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)

![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)

![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)